(Pyrimidin-5-yl)methanethiol
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Overview
Description
(Pyrimidin-5-yl)methanethiol is a heterocyclic compound containing a pyrimidine ring substituted with a methanethiol group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrimidin-5-yl)methanethiol typically involves the introduction of a methanethiol group to a pyrimidine ring. One common method is the reaction of 5-bromopyrimidine with sodium methanethiolate under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methanethiol group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Pyrimidin-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Addition: Electrophiles like bromine and iodine can be used for addition reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted pyrimidine derivatives.
Addition: Halogenated pyrimidine derivatives.
Scientific Research Applications
Chemistry
(Pyrimidin-5-yl)methanethiol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pyrimidine-based drugs and agrochemicals .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its thiol group can form covalent bonds with cysteine residues in proteins, making it useful for probing active sites and studying protein function .
Medicine
Pyrimidine derivatives are known for their activity against a wide range of diseases, and this compound serves as a valuable intermediate in drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of (Pyrimidin-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Uniqueness
(Pyrimidin-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C5H6N2S |
---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
pyrimidin-5-ylmethanethiol |
InChI |
InChI=1S/C5H6N2S/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 |
InChI Key |
DQEABWXWDXCLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CS |
Origin of Product |
United States |
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